Fmoc-D-Cys(Npys)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-Cys(Npys)-OH is a compound used in peptide synthesis, particularly in the protection of cysteine residues. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) group, a D-cysteine residue, and a nitropyridylsulfenyl (Npys) group. The Fmoc group is commonly used as a protecting group for the amino terminus of amino acids in solid-phase peptide synthesis, while the Npys group protects the thiol group of cysteine, preventing unwanted side reactions during peptide assembly.
Mechanism of Action
Target of Action
Fmoc-D-Cys(Npys)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides and proteins. The compound plays a crucial role in the protection and subsequent deprotection of cysteine, a key amino acid in many bioactive peptides and proteins .
Mode of Action
This compound operates by protecting the thiol group of cysteine during peptide synthesis . This protection is crucial to prevent unwanted side reactions during the synthesis process. The compound’s interaction with its targets results in the formation of peptide a-thioesters, which are key intermediates for the convergent synthesis of proteins through native chemical ligation (NCL) .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the synthesis of complex disulfide-rich peptides and proteins . The compound facilitates this process by enabling the direct Fmoc-based solid phase synthesis of peptide a-thioesters . The downstream effects include the successful synthesis of long, naturally-occurring, cysteine-rich peptide sequences .
Result of Action
The molecular and cellular effects of this compound’s action are seen in the successful synthesis of complex peptides and proteins. By protecting the cysteine residues during synthesis, this compound allows for the creation of peptides with correct disulfide bonding and structure, which is crucial for their biological activity .
Action Environment
The action, efficacy, and stability of this compound are influenced by the conditions of the peptide synthesis process. Factors such as pH, temperature, and the presence of other reactants can affect the compound’s performance . For instance, the compound’s ability to form peptide a-thioesters via an amide-to-thioester rearrangement is optimal at neutral pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Cys(Npys)-OH typically involves the protection of the amino and thiol groups of D-cysteine. The Fmoc group is introduced using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate. The Npys group is introduced by reacting the Fmoc-protected D-cysteine with 3-nitropyridine-2-thiol in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated solid-phase peptide synthesis (SPPS) machines are often used to streamline the process, allowing for the efficient production of large quantities of the compound. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Cys(Npys)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine in dimethylformamide (DMF).
Substitution Reactions: The Npys group can be displaced by nucleophiles, such as thiols, to form disulfide bonds.
Oxidation and Reduction Reactions: The thiol group of cysteine can undergo oxidation to form disulfides or reduction to regenerate the free thiol.
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal.
Substitution: Thiols in the presence of a base for Npys displacement.
Oxidation: Hydrogen peroxide or iodine for thiol oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for disulfide reduction.
Major Products Formed
Deprotection: Free amino group after Fmoc removal.
Substitution: Disulfide-linked peptides after Npys displacement.
Oxidation: Disulfide bonds between cysteine residues.
Reduction: Free thiol groups after disulfide reduction.
Scientific Research Applications
Chemistry
Fmoc-D-Cys(Npys)-OH is widely used in peptide synthesis for the protection of cysteine residues. It allows for the selective deprotection and formation of disulfide bonds, which are crucial for the structural integrity and biological activity of peptides and proteins.
Biology
In biological research, this compound is used to synthesize peptides that mimic natural proteins. These peptides can be used to study protein-protein interactions, enzyme-substrate relationships, and receptor-ligand binding.
Medicine
In medicinal chemistry, this compound is used to develop peptide-based drugs. These drugs can target specific proteins or pathways, offering potential treatments for various diseases, including cancer, diabetes, and infectious diseases.
Industry
In the pharmaceutical industry, this compound is used in the large-scale production of therapeutic peptides. Its use in automated SPPS allows for the efficient and cost-effective synthesis of high-purity peptides.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Cys(Trt)-OH: Similar to Fmoc-D-Cys(Npys)-OH but uses a trityl (Trt) group for thiol protection.
Fmoc-Cys(Acm)-OH: Uses an acetamidomethyl (Acm) group for thiol protection.
Fmoc-Cys(StBu)-OH: Uses a tert-butylthio (StBu) group for thiol protection.
Uniqueness
This compound is unique due to the Npys group’s ability to form disulfide bonds selectively and efficiently. This property makes it particularly useful in the synthesis of disulfide-rich peptides and proteins, where precise control over disulfide bond formation is crucial.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O6S2/c27-22(28)19(13-33-34-21-20(26(30)31)10-5-11-24-21)25-23(29)32-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,25,29)(H,27,28)/t19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POIHHIXLTDNIII-LJQANCHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSSC4=C(C=CC=N4)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CSSC4=C(C=CC=N4)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.